N-butyl-2-nitrobenzamide

Descripción general

Descripción

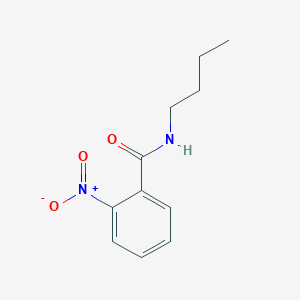

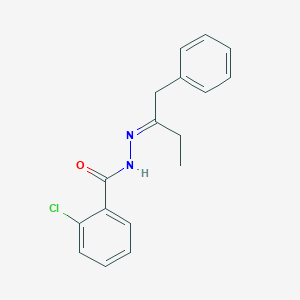

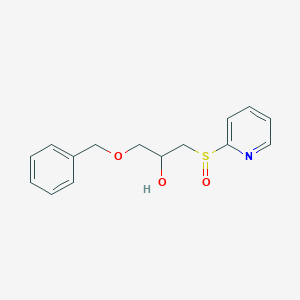

“N-butyl-2-nitrobenzamide” is a chemical compound with the linear formula C11H14N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-butyl amides, which includes “N-butyl-2-nitrobenzamide”, can be achieved through the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate. This reaction is catalyzed by Cu(OTf)2, which is a highly stable and efficient catalyst for the present Ritter reaction under solvent-free conditions at room temperature .

Molecular Structure Analysis

The molecular structure of “N-butyl-2-nitrobenzamide” is represented by the linear formula C11H14N2O3 . The molecular weight of this compound is 222.246 .

Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Heterocyclic Compounds

Research shows the use of 2-nitrobenzamides in the synthesis of heterocyclic compounds like quinazolinones. Sodium dithionite serves as a reducing agent in this process (Romero, Salazar, & López, 2013).

Development of Antiarrhythmic Drugs

Nitrobenzamide derivatives have been synthesized and evaluated for their potential as antiarrhythmic drugs. Certain compounds showed promising results in initial studies (Likhosherstov et al., 2014).

Pharmaceutical Research

Antitubercular Activity

A series of nitrobenzamide derivatives demonstrated significant in vitro antitubercular activity, presenting a new direction for the development of treatments for tuberculosis (Wang et al., 2019).

Antitumor Activity

Certain nitrobenzamide derivatives like N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) have shown significant antitumor activity. Formulations like solid lipid nanoparticles and nanostructured lipid carriers containing BNB have been developed for parenteral administration (Sena et al., 2017).

Chemical Behavior and Properties

Solubility Studies

The solubility of p-nitrobenzamide in various solvents over a range of temperatures has been studied, providing insights into its physicochemical properties (Yuan et al., 2019).

Crystal Structure Analysis

The crystal structure of N-cyclohexyl-2-nitrobenzamide was analyzed using X-ray diffraction, contributing to the understanding of its molecular configuration (Saeed, Hussain, & Bolte, 2010).

Biochemical Studies

Bioactivation and DNA Interaction

The bioactivation of a related compound, 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, was studied. It has the ability to form DNA-DNA interstrand crosslinks, which is significant for its cytotoxicity (Knox et al., 1991).

Cancer Cell Mechanisms

The molecular mechanisms of cell death induced by nitroaromatic compounds like N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) in cancer cells have been explored. These include increased ROS, reduced mitochondria membrane potential, and induction of apoptosis and autophagy (Perdigão et al., 2017).

Propiedades

IUPAC Name |

N-butyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNIXNMRAQAEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366758 | |

| Record name | N-butyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5352-10-3 | |

| Record name | N-butyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(aminomethyl)-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3845375.png)

![ethyl 4-[(mesitylsulfonyl)amino]benzoate](/img/structure/B3845399.png)

![2-{2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845440.png)

![2-{2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845444.png)

![ethyl 5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B3845445.png)

![1,15,15-trimethyl-10-(4-morpholinyl)-3-azatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B3845446.png)